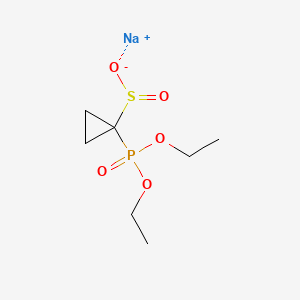
sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate, also known as DEPC-Na, is a synthetic compound that has been widely used in the fields of biochemistry and molecular biology. DEPC-Na is a water-soluble compound that has been used in a variety of laboratory experiments, including the synthesis of nucleic acids and the detection of proteins and enzymes.
Aplicaciones Científicas De Investigación
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used in a variety of laboratory experiments, including the synthesis of nucleic acids and the detection of proteins and enzymes. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used to inactivate RNases, which are enzymes that degrade RNA. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has also been used to modify the structure of proteins and enzymes, allowing them to be more easily studied. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used in the synthesis of DNA probes, which are used to detect the presence of specific genes in a sample.
Mecanismo De Acción
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate works by inactivating RNases, which are enzymes that degrade RNA. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate binds to the active site of the RNase, preventing it from binding to and degrading RNA. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to modify the structure of proteins and enzymes, making them more stable and easier to study.
Biochemical and Physiological Effects
sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to have a variety of biochemical and physiological effects. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to inhibit the activity of certain enzymes, such as RNases. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to modify the structure of proteins and enzymes, making them more stable and easier to study. The effects of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate on proteins and enzymes are reversible, meaning that the effects can be reversed when the sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is removed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a number of advantages for laboratory experiments. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is water-soluble, making it easy to use in a variety of laboratory experiments. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a few limitations. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is not very stable, and can degrade over time. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate can be toxic to cells, and should be used with caution in laboratory experiments.
Direcciones Futuras
The potential future applications of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate are numerous. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to inactivate RNases in order to study RNA structure and function. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to modify the structure of proteins and enzymes, allowing them to be more easily studied. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could also be used to synthesize DNA probes, which could be used to detect the presence of specific genes in a sample. Finally, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to study the effects of environmental toxins on cells and organisms.
Métodos De Síntesis
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is synthesized from diethoxyphosphoryl chloride and sodium sulfinate. In the first step, the diethoxyphosphoryl chloride is reacted with sodium sulfinate in aqueous solution. This reaction is carried out at room temperature, and the resulting product is sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate. The reaction is highly efficient and yields a high yield of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate.
Propiedades
IUPAC Name |
sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNLCWXVZEZTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NaO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


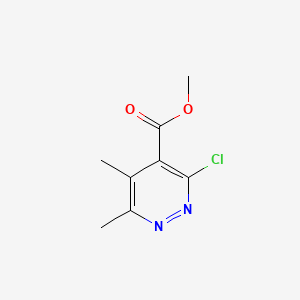
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
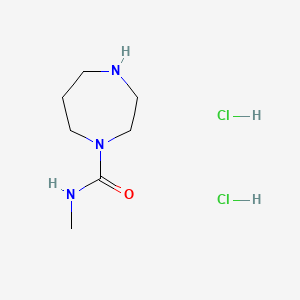
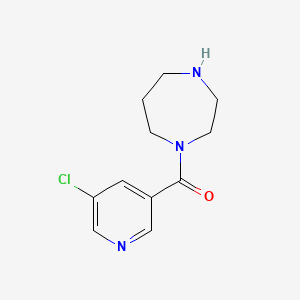
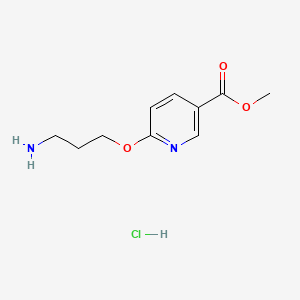
![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)
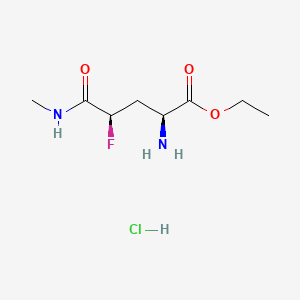
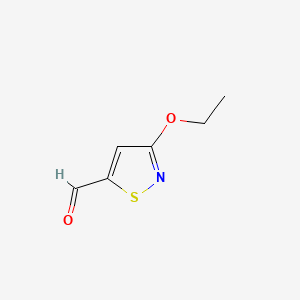
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
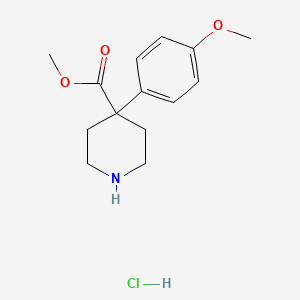
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)
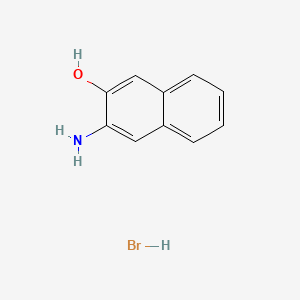
![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)